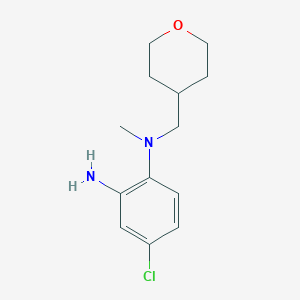
4-Chloro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
Overview
Description
4-Chloro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, also known as 4-chloro-N-methyl-N-(tetrahydropyran-4-ylmethyl)benzene-1,2-diamine or 4-chloro-N-methyl-N-tetrahydropyran-4-ylmethylbenzene-1,2-diamine, is an organic compound with a molecular formula of C10H17ClN2. It is a colorless solid that is used in a variety of applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its derivatives are used in organic synthesis, providing a basis for the synthesis of various organic compounds. For example, studies have explored the synthesis of p-aminobenzoic acid diamides using related tetrahydropyran compounds, indicating a broad application in the synthesis of organic chemicals (Agekyan & Mkryan, 2015).
- Another study focused on the synthesis and crystal structure of a compound related to 4-Chloro-N
1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, revealing the molecule's crystal structure and confirming its molecular composition through various spectroscopic and analytical techniques (Wangchun Xiang, 2002).
Biological and Chemical Properties
- The compound's derivatives have been explored for their calcium channel antagonist activity. This suggests potential applications in medicinal chemistry, especially in the development of cardiovascular drugs (Shahrisa et al., 2011).
- Metabolic studies on structurally related compounds have been conducted to understand their biological transformation and potential as therapeutic agents, indicating the relevance of these compounds in pharmaceutical research (Kim et al., 2002).
- Compounds structurally similar to 4-Chloro-N
1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine have been studied for their potential as corrosion inhibitors, highlighting their importance in industrial applications (Hengliang Wang et al., 2006).
Applications in Drug Development
- Structurally similar compounds have been utilized in the synthesis of CCR5 antagonists, compounds that can potentially be used in treating conditions like HIV, showcasing the compound's importance in the development of therapeutic agents (Ikemoto et al., 2005).
Catalysis and Synthetic Chemistry
- The compound and its derivatives have been employed in the synthesis of heterocyclic systems, an integral part of synthetic organic chemistry, indicating their utility in the development of new chemical entities (Malzogu et al., 2000).
properties
IUPAC Name |
4-chloro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZTLGOIINTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




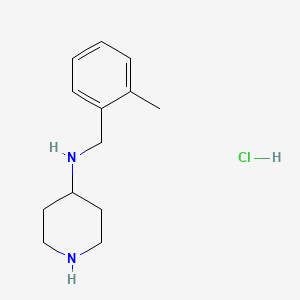

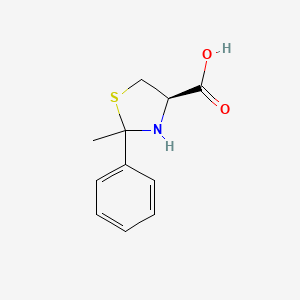
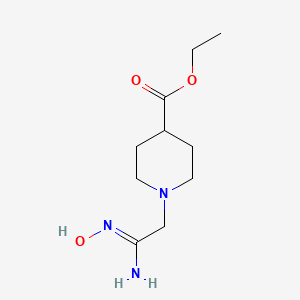

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)

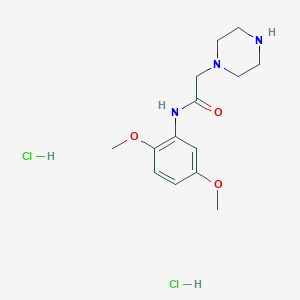

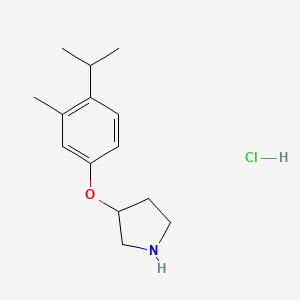
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)
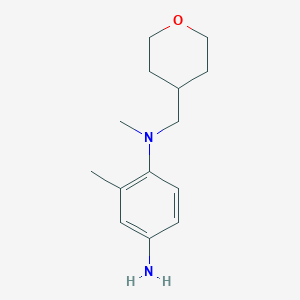
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)